TAS0728

Descripción general

Descripción

TAS0728 es un nuevo inhibidor de cinasa de unión covalente de molécula pequeña que se dirige selectivamente al receptor 2 del factor de crecimiento epidérmico humano (HER2). HER2 es un miembro de la familia ERBB de quinasas de receptor tirosina, que incluye el receptor del factor de crecimiento epidérmico, HER2, HER3 y HER4. Se han informado anomalías genéticas en HER2 en varios cánceres, lo que lo convierte en un objetivo terapéutico prometedor .

Aplicaciones Científicas De Investigación

TAS0728 ha mostrado una potente actividad antitumoral en modelos preclínicos, particularmente en modelos tumorales amplificados por HER2. Ha sido eficaz tanto como agente único como en combinación con anticuerpos dirigidos a HER2. El compuesto ha demostrado la capacidad de inducir la regresión tumoral en modelos de xenotrasplante de ratón que portan tumores dependientes de la señal de HER2 y ha exhibido un beneficio de supervivencia sin toxicidad evidente en un modelo de ratón de diseminación peritoneal que porta células cancerosas impulsadas por HER2 . This compound se está evaluando actualmente en ensayos clínicos para sus posibles aplicaciones terapéuticas en el tratamiento de cánceres activados por HER2 .

Análisis Bioquímico

Biochemical Properties

TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .

Cellular Effects

This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .

Temporal Effects in Laboratory Settings

This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .

Dosage Effects in Animal Models

It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .

Metabolic Pathways

It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .

Subcellular Localization

Given its target, it is likely that it localizes to areas where HER2 is present .

Métodos De Preparación

La síntesis de TAS0728 implica la unión covalente del compuesto a la cinasa HER2 en la cisteína 805. Las rutas sintéticas específicas y las condiciones de reacción para this compound son propiedad y no se han revelado completamente en el dominio público. Se sabe que this compound se prepara como un inhibidor de unión covalente oral . Los métodos de producción industrial para this compound probablemente involucrarían procesos de síntesis y purificación a gran escala para garantizar la pureza y la eficacia del compuesto.

Análisis De Reacciones Químicas

TAS0728 experimenta reacciones de unión covalente con la cinasa HER2. Esta unión es altamente específica y no se ve afectada por altas concentraciones de trifosfato de adenosina. El compuesto exhibe una inhibición robusta y sostenida de la fosforilación de HER2, HER3 y los efectores descendentes, lo que lleva a la apoptosis en las células de cáncer de mama amplificadas por HER2 . El principal producto formado a partir de estas reacciones es el complejo this compound-HER2, que inhibe la actividad cinasa de HER2.

Mecanismo De Acción

TAS0728 ejerce sus efectos uniéndose covalentemente a la cinasa HER2 en la cisteína 805, inhibiendo selectivamente su actividad cinasa. Esta inhibición no se ve afectada por altas concentraciones de trifosfato de adenosina. El compuesto inhibe potentemente la fosforilación de HER2 mutada y de tipo salvaje, así como HER3 y los efectores descendentes. Esto conduce a la inducción de apoptosis en las células de cáncer de mama amplificadas por HER2 y en los tejidos tumorales . Los objetivos moleculares y las vías involucradas incluyen las vías de señalización HER2 y HER3, que están asociadas con señales mejoradas de supervivencia y crecimiento celular en las células cancerosas .

Comparación Con Compuestos Similares

TAS0728 es único en su mecanismo de unión covalente y alta especificidad para HER2 sobre el receptor del factor de crecimiento epidérmico de tipo salvaje. Los compuestos similares incluyen lapatinib, afatinib y neratinib, que pertenecen a diferentes clases químicas como la quinazolina y la cianoquinolina . A diferencia de estos compuestos, this compound ha mostrado una mejor eficacia y especificidad en modelos preclínicos, lo que lo convierte en una opción terapéutica prometedora para los cánceres activados por HER2 .

Actividad Biológica

TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.

This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .

Phase I Study Overview

A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .

Key Findings:

- Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .

- Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .

Table 1: Patient Characteristics and Treatment Outcomes

| Characteristic | Value |

|---|---|

| Total Patients Enrolled | 19 |

| Median Age | 57.7 years (range: 29-79) |

| ECOG Performance Status | 0 or 1 |

| MTD Achieved | Not determined |

| Partial Responses | 2 out of 14 evaluable |

| Mean Treatment Duration | 81 days |

Preclinical Studies

Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .

Case Study: Resistance Models

- In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .

Table 2: Efficacy of this compound in Preclinical Models

| Model Type | Treatment | Outcome |

|---|---|---|

| Trastuzumab-resistant | This compound | Significant tumor shrinkage |

| T-DM1-resistant | This compound | Effective signal inhibition |

Safety Profile

The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .

Propiedades

IUPAC Name |

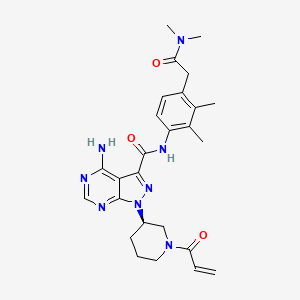

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIICHPRAAMGK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.